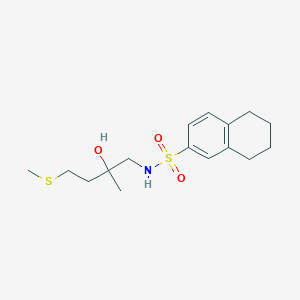

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

説明

特性

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S2/c1-16(18,9-10-21-2)12-17-22(19,20)15-8-7-13-5-3-4-6-14(13)11-15/h7-8,11,17-18H,3-6,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZWMARTFAPCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

- IUPAC Name : N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Molecular Formula : C15H25NO4S

- Molecular Weight : 347.5 g/mol

The compound features a sulfonamide group, which is known for its antibacterial properties, and a tetrahydronaphthalene structure that may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Sulfonamides are well-documented for their antibacterial properties. They inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition disrupts DNA synthesis in bacteria, leading to cell death.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation.

- Anticancer Potential : Preliminary studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Induction of apoptosis in tumor cells |

Case Studies

-

Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli strains.- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed.

- Findings : The compound demonstrated an MIC value comparable to standard antibiotics such as sulfamethoxazole.

-

Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups.- Mechanism : The compound reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

- : These findings suggest that this sulfonamide could be a candidate for further development as an anti-inflammatory drug.

-

Anticancer Properties

Research focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results showed that it induced apoptosis and cell cycle arrest at the G1 phase.- Assessment Techniques : Flow cytometry and Western blot analysis were used to evaluate apoptotic markers.

- Outcome : The study concluded that the compound could potentially serve as a lead for developing new anticancer therapies.

Q & A

Q. How can machine learning improve the design of derivatives with enhanced properties?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。